N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a thiophene ring, and a piperidine ring. These functional groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to establish the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Benzimidazole derivatives are known to undergo a variety of reactions, including nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
- Tyrosine Kinase Inhibition : The compound has been investigated as a potential multi-kinase inhibitor. Specifically, it targets key kinases such as EGFR, HER2, and CDK2, which play crucial roles in cancer cell proliferation and survival .
- Cytotoxic Effects : Compounds derived from this structural motif (e.g., 6c and 6h-j) exhibit cytotoxic effects against different cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM .
- Mechanism of Action : Lead compound 6i induces cell cycle arrest and apoptosis in liver cancer cells (HepG2). It upregulates pro-apoptotic caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 .
- Although not explicitly mentioned for this compound, related benzimidazole derivatives have shown antimicrobial potential. For instance, silver(I) complexes of benzimidazole exhibited activity against bacteria and fungi .
- The compound’s structural features may allow it to interfere with bacterial quorum sensing pathways. Quorum sensing inhibitors can disrupt bacterial communication and potentially impact virulence and biofilm formation .
- Neurological Disorders : Benzimidazole derivatives have shown promise in neuroprotection and neurodegenerative disease models, but further research is needed .
- Lead Candidate : Compound 6i stands out as a compelling lead candidate for further optimization. Its potent multi-targeted kinase inhibition suggests therapeutic potential in cancer treatment .
- In Vivo Evaluation : Detailed studies are warranted to assess the compound’s efficacy and safety in animal models and potentially advance it toward clinical trials .
Cancer Treatment
Antimicrobial Activity
Quorum Sensing Inhibition
Other Therapeutic Applications
Drug Development and Optimization
Mecanismo De Acción
Propiedades
IUPAC Name |
4-N-(1H-benzimidazol-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c26-19(21-13-18-23-16-5-1-2-6-17(16)24-18)14-7-9-25(10-8-14)20(27)22-12-15-4-3-11-28-15/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWGQJORAGMEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.